1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxymethyl group and a thiophene ring
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many biologically active molecules. Pyrazole derivatives are known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, GABA receptors, and various kinases .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Given the presence of a pyrazole ring, it’s possible that the compound could affect pathways involving inflammation, neurotransmission, or cell growth and proliferation .
Pharmacokinetics
The compound also contains a carboxylic acid group, which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. Carboxylic acids can ionize in the body, which can affect their solubility and therefore their absorption and distribution. They can also be metabolized in the body through various pathways, including conjugation reactions .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound were to inhibit an enzyme involved in inflammation, the result might be a reduction in inflammation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the ionization of the carboxylic acid group, thereby affecting the compound’s solubility and absorption. The presence of other molecules could also affect the compound’s stability and its ability to reach its target .
Preparation Methods
The synthesis of 1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently.
Chemical Reactions Analysis
1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions include various substituted pyrazole derivatives and thiophene-containing compounds.
Scientific Research Applications
1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is investigated for its use in materials science, particularly in the development of organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Similar compounds to 1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid include:
1-(Carboxymethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a phenyl ring instead of a thiophene ring, which may alter its electronic properties and reactivity.
1-(Carboxymethyl)-3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid:
1-(Carboxymethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: The presence of a pyridine ring can introduce basicity and alter the compound’s interaction with biological targets.
The uniqueness of this compound lies in the combination of the pyrazole and thiophene rings, which confer distinct electronic and structural properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(carboxymethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-8(14)4-12-3-7(10(15)16)9(11-12)6-1-2-17-5-6/h1-3,5H,4H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSECHKJXVRELOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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